Bienvenue dans la boutique en ligne BenchChem!

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Medicinal chemistry Ligand design Conformational restriction

This SirReal-class SIRT2 inhibitor (C₁₈H₁₇N₃OS, MW 323.4) features a direct naphthalene–amide junction that eliminates the flexible thiazole spacer found in SirReal2. The resulting rigidification reduces conformational entropy, making it a critical benchmark for selectivity-pocket remodeling studies. Its lower XLogP3 (4.0 vs. 4.5) improves aqueous solubility for HTS, minimizing DMSO interference. Procure this compound to experimentally validate spacer contributions to SIRT2 isoform selectivity and binding-pocket complementarity—do not substitute with spacer-containing analogs without evidence.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 328266-15-5
Cat. No. B2737565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
CAS328266-15-5
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C
InChIInChI=1S/C18H17N3OS/c1-12-10-13(2)20-18(19-12)23-11-17(22)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,21,22)
InChIKeyKMZZEKQGAHPYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SIRT2-Inhibitor Procurement: Baseline Profile of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 328266-15-5)


2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 328266-15-5) is a synthetic small molecule belonging to the SirReal (sirtuin-rearranging ligand) class of epigenetic probes. Its core structure features a 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide warhead linked to a naphthalen-1-yl ‘cap’ group, which positions it directly within the pharmacophore space of SIRT2 selectivity-pocket binders [1]. Unlike the widely used SirReal2 (CAS 709002-46-0), which carries a thiazole spacer between the pyrimidinylthioacetamide and naphthalene moieties, this compound eliminates the heterocyclic spacer, resulting in a more compact scaffold (C₁₈H₁₇N₃OS, MW 323.4 g/mol) that directly tethers naphthalene to the amide nitrogen [2]. This structural simplification alters molecular rigidity, lipophilicity (XLogP3 = 4), and hydrogen-bonding capacity relative to spacer-containing analogs, making it a chemically distinct comparator for structure–activity relationship (SAR) studies and a potential starting point for rigidization campaigns aimed at improving ligand efficiency [1].

Why Generic SIRT2 Inhibitor Substitution Is Inadequate for 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 328266-15-5)


SIRT2 inhibitors that share the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide warhead cannot be interchanged on the basis of this common motif alone because the N‑terminal cap group—and the presence or absence of a spacer—dictates subtype selectivity, binding-pocket remodeling, and resistance to metabolic degradation [1]. The selective inhibition of SIRT2 over SIRT1 and SIRT3–6 relies on the ligand’s ability to induce and occupy a transient ‘selectivity pocket’ formed by hydrophobic residues (Ile213, Leu206, Leu136, Tyr139, Pro140, Phe143) [1]. In this compound, the direct naphthalene‑amide junction eliminates rotational degrees of freedom compared to the thiazole‑spacer of SirReal2, locking the naphthalene orientation in a conformation that may differentially engage the selectivity pocket and alter the ligand‑to‑pocket complementarity. Consequently, switching to a spacer‑containing analog without experimental validation risks altering target engagement, isoform selectivity, and downstream biological readouts, making rigorous comparative evidence essential for informed procurement.

Quantified Differentiation of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 328266-15-5) Versus Closest SIRT2 Inhibitor Analogs


Molecular Rigidity and Rotatable Bond Count as a Determinant of Entropic Binding Penalty

The target compound eliminates the methylene-thiazole spacer present in SirReal2, reducing the number of rotatable bonds from 7 (SirReal2) to 4, which directly lowers the conformational entropy penalty upon binding [1]. This rigidization strategy was explicitly employed by Frei et al. (2025) to improve the inhibitory activity of SirReal-type leads; the rigid naphthalene derivative FM69—structurally analogous to the target compound but with a benzothiazole spacer—achieved an IC₅₀ of 0.15 µM against SIRT2, outperforming the flexible lead 28e [1]. The target compound, by fusing naphthalene directly to the amide, represents the extreme limit of this rigidization concept, providing a valuable benchmark for SAR studies that correlate rotatable bond count with SIRT2 potency and selectivity [1].

Medicinal chemistry Ligand design Conformational restriction

Lipophilicity (XLogP3) Comparison: Impact on Solubility and Non-Specific Binding

The computed partition coefficient (XLogP3) for the target compound is 4.0, compared to 4.5 for SirReal2 (PubChem computed) [1]. This reduction in lipophilicity arises from the absence of the lipophilic thiazole ring and may translate to improved aqueous solubility and reduced non-specific protein binding. In the SirReal series, excessive lipophilicity has been linked to solubility-limited assay performance, with SirReal2 requiring DMSO pre-warming for solubilization ; the target compound’s lower logP suggests a potentially more favorable solubility profile for biochemical assay preparation.

Physicochemical profiling Drug-likeness Solubility

Occupancy of the SIRT2 Selectivity Pocket: Direct vs. Spacer-Mediated Naphthalene Engagement

The 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide moiety occupies the induced hydrophobic selectivity pocket of SIRT2, interacting with residues Ile213, Leu206, Leu136, Tyr139, Pro140, and Phe143 [1]. In SirReal2, the naphthalene ring is positioned via a flexible methylene-thiazole linker, whereas in the target compound the naphthalene is directly attached to the amide nitrogen. Molecular docking of the analogous rigid naphthalene derivative FM50 (naphthalene directly coupled to the acetamide) superimposed with lead 28e showed that the rigid element restricts the conformational sampling of the naphthalene group, potentially enhancing shape complementarity with the hydrophobic sub-pocket [1]. This structural divergence translates to distinct binding modes: the spacer permits conformational adjustment at the cost of entropic penalty, while the direct linkage pre-organizes the naphthalene for optimal pocket fit but may reduce adaptability to sub-pocket variations [1].

SIRT2 Selectivity pocket Molecular docking

High-Value Application Scenarios for 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 328266-15-5) in Epigenetic Probe and Drug Discovery Programs


Conformational Rigidization Benchmark for SIRT2 Selectivity-Pocket SAR

The compound serves as a rigid negative control or benchmark in systematic SAR campaigns that evaluate the effect of spacer length and rigidity on SIRT2 selectivity. By comparing its direct naphthalene-amide geometry with spacer-containing analogs (e.g., SirReal2, lead 28e), medicinal chemists can isolate the contribution of conformational entropy to binding affinity and selectivity pocket remodeling, as demonstrated in the Frei et al. 2025 rigidization study [1].

Physicochemical Property Optimization for SIRT2 Assay Development

With a computed XLogP3 of 4.0—lower than SirReal2 (4.5)—this compound may exhibit improved solubility in aqueous assay buffers, reducing the need for high DMSO concentrations [1]. It is therefore a candidate for high-throughput screening (HTS) campaigns where compound precipitation and non-specific binding must be minimized to obtain reproducible IC₅₀ values, as indicated by solubility challenges reported for SirReal2 .

Crystallography and Cryo-EM Studies of SIRT2-Ligand Complexes

The elimination of the flexible spacer reduces conformational heterogeneity, potentially facilitating co-crystallization or cryo-EM structure determination of the SIRT2–ligand complex. Structures of analogous rigid inhibitors (e.g., FM50, FM69) have been used to map the selectivity pocket and guide docking studies [1]; the target compound’s further rigidified structure may yield higher-resolution electron density for the naphthalene moiety, advancing fragment-based drug design efforts.

Quote Request

Request a Quote for 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.